molecular formula C18H19ClFN3O4S B601494 Flucloxacillin Sodium Impurity B CAS No. 1276016-89-7

Flucloxacillin Sodium Impurity B

Cat. No. B601494
M. Wt: 427.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Flucloxacillin Sodium Impurity B is a chemical compound with the molecular formula C18H19ClFN3O4S and a molecular weight of 427.9 . It is also known as penilloic acids of flucloxacillin . The chemical name is (2RS,4S)-2-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of Flucloxacillin Sodium Impurity B includes several functional groups, such as a 1,2-oxazole ring, a thiazolidine ring, and a carboxylic acid group . The presence of these groups contributes to the compound’s reactivity and biological activity.

Scientific Research Applications

Impurity Profiling in Pharmaceutical Forms

Raj et al. (2007) investigated the impurity profiling of dicloxacillin sodium, a related compound to Flucloxacillin. They identified impurities through HPLC analysis, isolated them, and characterized them using various spectroscopic methods. Their research is significant in understanding the impurities, including Flucloxacillin Sodium Impurity B, in pharmaceutical forms (Raj et al., 2007).

Stability-Indicative Assays

Fiorentino & Salgado (2012) developed a stability-indicative assay for Flucloxacillin Sodium in capsules. Their study is crucial for understanding how Flucloxacillin Sodium Impurity B behaves under various degradation conditions, such as acidic and basic hydrolysis (Fiorentino & Salgado, 2012).

Charge-Transfer Complex Studies

Refat & El-didamony (2006) examined the charge-transfer interactions of sodium flucloxacillin with various pi-electron acceptors. Their research offers insights into the electron-donating properties of Flucloxacillin Sodium Impurity B (Refat & El-didamony, 2006).

Analytical Methods for Flucloxacillin

Menezes et al. (2018) highlighted the analytical methods for determining Flucloxacillin, including high-performance liquid chromatography (HPLC). This research contributes to the methodologies for detecting and quantifying Flucloxacillin Sodium Impurity B (Menezes et al., 2018).

Metabolite Studies in Biological Systems

Everett et al. (1985) used 19F NMR spectroscopy to monitor the metabolites of Flucloxacillin in rat urine, providing an understanding of how Flucloxacillin Sodium Impurity B might behave in biological systems (Everett et al., 1985).

Immunochemical Aspects

Waddington et al. (2020) characterized the binding of Flucloxacillin to immune cells and analyzed peptides presented by human leukocyte antigen HLA-B*57:01. This study is relevant for understanding the immunological implications of Flucloxacillin Sodium Impurity B (Waddington et al., 2020).

Spectrophotometric Determination in Pharmaceuticals

Antakli et al. (2019) developed a method for determining Flucloxacillin Sodium in raw material through spectrophotometry, which is vital for quality control and ensuring the purity of pharmaceuticals containing Flucloxacillin Sodium Impurity B (Antakli et al., 2019).

properties

CAS RN

1276016-89-7

Product Name

Flucloxacillin Sodium Impurity B

Molecular Formula

C18H19ClFN3O4S

Molecular Weight

427.89

Appearance

White to Off-White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; 

Origin of Product

United States

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